molecular formula C30H34BrClN4O4 B1139345 TCV-309 chloride

TCV-309 chloride

Cat. No.: B1139345
M. Wt: 630.0 g/mol
InChI Key: HBWMSZWQSYEBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCV-309 (chloride) is a potent and specific antagonist of platelet activating factor. It is known for its ability to inhibit platelet aggregation induced by platelet activating factor in both rabbit and human platelets. This compound has shown beneficial effects in conditions such as anaphylactic shock and endotoxin-induced hypotension .

Scientific Research Applications

TCV-309 (chloride) has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in studies involving platelet activating factor antagonists.

    Biology: Investigated for its role in inhibiting platelet aggregation and leukocyte accumulation.

    Medicine: Explored for its potential therapeutic effects in conditions like anaphylactic shock, endotoxin-induced hypotension, and other inflammatory responses.

    Industry: Utilized in the development of new drugs targeting platelet activating factor pathways

Mechanism of Action

TCV-309 chloride is a potent and specific platelet activating factor (PAF) antagonist . It specifically inhibits PAF-induced aggregation of rabbit and human platelets, and [3H]PAF binding to rabbit platelet microsomes . It also has a mechanism as GP IIb/IIIa antagonists (Integrin alpha-IIb/beta-3 antagonists), PAF receptor antagonists (Platelet activating factor receptor antagonists) .

Safety and Hazards

The safety data sheet for TCV-309 chloride suggests that medical attention is required if it is inhaled . It does not seem to affect the neutrophilic leukocytosis elicited by endotoxin, nor does it inhibit endotoxin-induced neutrophil degranulation .

Future Directions

While TCV-309 chloride has shown beneficial effects in anaphylactic shock , more research is needed to fully understand its potential applications and long-term effects. It’s important to note that all products are for research use only .

Preparation Methods

The synthesis of TCV-309 (chloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis with stringent quality control measures to ensure high purity and efficacy .

Chemical Reactions Analysis

TCV-309 (chloride) primarily undergoes reactions typical of organic compounds containing functional groups such as amides and aromatic rings. It can participate in:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

    Hydrolysis: In the presence of water or aqueous solutions, TCV-309 (chloride) can hydrolyze to form its constituent components.

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar compounds to TCV-309 (chloride) include other platelet activating factor antagonists such as:

  • WEB 2086
  • BN 52021
  • CV 6209

TCV-309 (chloride) is unique due to its high specificity and potency in inhibiting platelet activating factor-induced platelet aggregation. It has shown superior efficacy in various experimental models compared to other antagonists .

Properties

IUPAC Name

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33BrN4O4.ClH/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;/h3-11,19-20,22H,2,12-18,21H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWMSZWQSYEBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34BrClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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